molecular formula C23H21N7O5 B1678318 Pteroyltyrosine CAS No. 76910-23-1

Pteroyltyrosine

Cat. No.: B1678318
CAS No.: 76910-23-1
M. Wt: 475.5 g/mol
InChI Key: HINGXELFWYSGLU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pteroyltyrosine is a strategically designed folic acid derivative where the L-glutamate moiety of folate is replaced by a tyrosine residue . This structural modification creates a novel compound that closely approximates the size and properties of native folate cofactors while incorporating a remote, facile site for radioiodination . Its primary research value lies in the development and performance of competitive protein binding (CPB) assays and radioimmunoassays (RIA) for the quantification of folate compounds and their metabolites in biological samples . The mechanism of action in these assays is based on competitive binding; the radioiodinated this compound competes with unlabeled folate compounds from a sample for a limited number of binding sites on a specific binding protein . The ability to be radioiodinated at its tyrosine phenolic ring, without adding a large, structurally-altering adduct, allows for the production of a stable, high-specific-activity tracer that maintains high binding affinity and specificity . This makes it an essential tool for the clinical and pharmacological investigation of megaloblastic anemias, nutritional folate deficiencies, and for monitoring folate-antagonist drug regimens in leukemia chemotherapy . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76910-23-1

Molecular Formula

C23H21N7O5

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H21N7O5/c24-23-29-19-18(21(33)30-23)27-15(11-26-19)10-25-14-5-3-13(4-6-14)20(32)28-17(22(34)35)9-12-1-7-16(31)8-2-12/h1-8,11,17,25,31H,9-10H2,(H,28,32)(H,34,35)(H3,24,26,29,30,33)/t17-/m0/s1

InChI Key

HINGXELFWYSGLU-KRWDZBQOSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)N=C(N4)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)N=C(N4)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pteroyltyrosine; 

Origin of Product

United States

Synthetic Methodologies for Pteroyltyrosine and Its Chemical Derivatives

Condensation Reactions for Pteroyltyrosine Core Structure

Two main condensation strategies are reported for forming the core this compound structure.

Pteroic Acid and L-Tyrosine Methyl Ester Based Routes

One approach involves the condensation of a protected pteroic acid with L-tyrosine methyl ester (L-TME) google.com. Pteroic acid (PubChem CID: 95054, 135398749) wikidata.orgnih.govuni.luciteab.com is a key intermediate in folate synthesis, composed of a pteridine (B1203161) ring linked to p-aminobenzoic acid. L-Tyrosine methyl ester (PubChem CID: 6930701, 70652, 76956) nih.govfishersci.fisigmaaldrich.comfishersci.cafishersci.ca is an ester derivative of the amino acid L-tyrosine.

In this route, the amino group of pteroic acid is typically protected, for instance, with an N¹⁰-trifluoroacetyl (N-TFA) group, which is readily removed by basic hydrolysis google.com. N¹⁰-trifluoroacetyl pteroic acid can be prepared by reacting pteroic acid with trifluoroacetic anhydride (B1165640) google.com. The 2-amino group of pteroic acid does not require protection in this scheme as it is considered quite unreactive google.com. The condensation of N¹⁰-trifluoroacetyl pteroic acid with L-TME can be carried out via a mixed anhydride procedure. This involves treating the protected pteroic acid with iso-butylchloroformate in an unreactive solvent like dimethylformamide containing a tertiary amine base such as triethylamine (B128534) to yield the mixed anhydride. This intermediate is then treated with L-tyrosine methyl ester google.com. Following the condensation, a basic hydrolysis step is employed to cleave both the ester group of the tyrosine moiety and the N-TFA protecting group, yielding this compound google.com. Conditions for the hydrolysis of the ester, such as using 0.1 N NaOH on a steam bath for 45 minutes under nitrogen, are reported as sufficient for cleaving the N-TFA group as well google.com.

6-Formylpterin (B158403) and p-Aminobenzoyl-L-Tyrosine Methyl Ester Condensation

A second prominent synthetic route for this compound is based on the condensation of a 6-formylpterin with a p-aminobenzoic acid ester or amide, followed by reduction of the resulting Schiff base google.comgoogle.com. Specifically, the condensation between 6-formylpterin (PubChem CID: 279446, 135409352, 150847) citeab.comuni.luscribd.comnih.govcore.ac.uk and p-aminobenzoyl-L-tyrosine methyl ester (H-PABA-L-TME) has been described google.comgoogle.comresearchgate.netresearchgate.netcnjournals.com.

The Schiff base formation between 6-formylpterin and p-aminobenzoyl-L-tyrosine methyl ester can be conducted in a mixture of trifluoroacetic acid (TFA) and glacial acetic acid (HOAc) at room temperature google.comgoogle.com. The use of TFA is noted as a novel feature in some procedures, as it is a powerful solvent for pteridine derivatives and allows the condensation of the generally insoluble 6-formylpterin with p-aminobenzoyltyrosine methyl ester to occur in homogeneous solution at high solute concentrations google.com. While TFA is a strong acid, which would ordinarily be a poor choice for imine formation, its inclusion facilitates solubility google.com. After the Schiff base is formed, the solvents are typically removed in vacuo google.comgoogle.com.

Reductive Amination Strategies in this compound Synthesis

The Schiff base intermediate formed in the condensation of 6-formylpterin and a p-aminobenzoic acid derivative requires reduction to form the N¹⁰-secondary amine linkage characteristic of the pteroyl structure. This is achieved through reductive amination. google.comgoogle.com

Schiff Base Reduction Techniques

The reduction of the Schiff base is a critical step in the synthesis route utilizing 6-formylpterin google.comgoogle.com. Prior to the reduction step, strong acids like TFA, if used in the condensation, must be removed from the Schiff base google.com.

Application of Amine Boranes (e.g., Dimethylamine (B145610) Borane)

Amine boranes are effective reducing agents for the Schiff base intermediate. Dimethylamine borane (B79455) (PubChem CID: 6328722, 6328035) nih.govsigmaaldrich.comnih.gov has been specifically reported for this purpose google.comresearchgate.netontosight.ai. Dimethylamine borane is added to the residue containing the Schiff base, typically suspended in glacial acetic acid, to reduce the imine and yield this compound methyl ester google.com. Following the reductive amination, basic hydrolysis of the methyl ester moiety is performed to obtain the final product, pteroyl-L-tyrosine google.comgoogle.com.

Advanced Derivatization Chemistry

While the primary focus of the provided information is on the synthesis of the this compound core, the resulting compound serves as a scaffold for further derivatization. This compound and its derivatives have been explored, particularly in the context of creating radiolabeled analogs for applications such as competitive protein binding assays and radioimmunoassays of folate compounds google.comgoogle.comresearchgate.netresearchgate.netcnjournals.com.

A notable example of derivatization is the radioiodination of this compound. This involves incorporating a radioiodine isotope, such as ¹²⁵I, onto the tyrosine residue. Radioiodinated this compound has been shown to function effectively as a radiolabel in sensitive competitive protein binding radioassays for folic acid google.comresearchgate.netresearchgate.netcnjournals.com. This derivatization strategy offers an advantage over previous methods for creating folate radiolabels, which often involved coupling radioiodine acceptors to the glutamyl carboxyl groups of folic acid, a process that could lead to synthetic challenges due to the presence of two carboxyl groups google.comgoogle.com. The use of this compound, where the glutamate (B1630785) moiety of folic acid is replaced by a radioiodinatable tyrosine group, represents a novel design strategy for folate radiolabels google.comgoogle.com.

Radioiodination of this compound for Radiolabeling Applications

This compound is a significant substrate for radioiodination, enabling its use as a radiolabel in various assays, including competitive protein binding (CPB) and radioimmunoassays for folate compounds. google.comgoogle.comcnjournals.com The tyrosine moiety within this compound serves as a convenient site for the incorporation of radioactive iodine isotopes. google.comgoogle.com

Radioiodinated this compound, particularly labeled with 125I, has demonstrated effectiveness as a radiolabel in sensitive CPB radioassays designed to quantify folic acid. google.com Other radioactive isotopes of iodine, such as 131I and 123I, can also be utilized for radioiodination. google.comgoogle.com

Various methods known in the art can be employed for the radioiodination of this compound, including the lactoperoxidase, electrolytic, and iodine monochloride methods. google.com The resulting radioiodinated product, such as this compound [125I], has shown notable stability, maintaining its performance in assays over extended periods. google.com

Studies on radioiodinated folic acid conjugates, including those incorporating tyrosine, have shown that these radiofolates exhibit stability in plasma and accumulate specifically in folate receptor-positive tumors in mouse models. acs.orgnih.gov This specific accumulation highlights their potential for targeted imaging applications. acs.orgnih.gov

Conjugation Strategies for Receptor-Targeted Probes (e.g., Pteroyl-tyrosine-S0456)

Conjugation strategies involving this compound are crucial for developing receptor-targeted probes, particularly for applications like tumor imaging. These strategies typically involve linking a pteroyl-based targeting molecule to a functional payload, such as a fluorescent dye, via a linker. google.comtandfonline.comnih.govresearchgate.net

A prominent example of such a conjugate is Pteroyl-L-tyrosine-S0456, also identified as OTL-0038 or Pafolacianine. google.comtandfonline.comnih.govresearchgate.netspringer.com This compound functions as a near-infrared (NIR) fluorescent probe specifically designed to target folate receptors (FRs), which are often overexpressed on the surface of certain cancer cells. google.comtandfonline.comnih.govresearchgate.net

S0456, the fluorescent component of this conjugate, is a near-infrared dye characterized by excitation and emission wavelengths of 788 nm and 800 nm, respectively. immunomart.combiocompare.comapexbt.comglpbio.commedchemexpress.com It exhibits binding affinity for the folate receptor and is utilized as a tumor-specific optical imaging agent. immunomart.combiocompare.comapexbt.comglpbio.commedchemexpress.com Key chemical data for S0456 includes its molecular formula (C38H44ClN2Na3O12S4) and CAS number (1252007-83-2). immunomart.comapexbt.comglpbio.commedchemexpress.com

In the Pteroyl-L-tyrosine-S0456 conjugate, pteroic acid serves as the primary targeting molecule. google.com The tyrosine residue plays a multifaceted role, acting as part of the ligand and the linker. google.com The α-carboxylic acid group of tyrosine contributes to tumor specificity and enhances the binding affinity for the folate receptor, while the phenolic moiety is noted for its ability to improve fluorescence intensity. google.com

Pteroyl-L-tyrosine-S0456 (OTL-0038) has demonstrated high affinity and specificity for FRs in research settings, leading to its accumulation in FR-positive tumors in vivo. tandfonline.comnih.govresearchgate.net Its binding affinity (KD of 10.4 nM) has been reported to be comparable to that of folic acid (KD of 8 nM). tandfonline.com The design principles for such ligand-targeted conjugates involve selecting receptors with high expression on target cells and designing ligands with high binding affinity. eradivir.com The linker design is also critical and can influence receptor binding and selectivity. nih.gov Amino acids, including tyrosine, are commonly employed as linkers in these systems. google.comtandfonline.comnih.govresearchgate.net Receptor-mediated endocytosis is a common pathway for the cellular uptake of these ligand-conjugates. eradivir.comtmc.edubiorxiv.org

Design Principles for Folate-Extended Analogs

The design of folate-extended analogs, including this compound and its derivatives, is guided by the aim to create compounds with specific biological properties, such as improved targeting or radiolabeling capabilities. Early approaches to radioiodinated folate radiolabels involved extending folic acid by attaching a radioiodine acceptor to one of the two glutamyl carboxyl groups. google.comgoogle.com this compound represents an alternative design where the tyrosine moiety itself functions as the radioiodine acceptor. google.comgoogle.com

Folate-extended analogs can be designed to selectively target receptors like the folate receptor (FR), which is overexpressed in certain types of cancer. tandfonline.comnih.govresearchgate.netpnas.org Folate receptors are high-affinity receptors that facilitate the cellular uptake of folate through endocytosis, making them attractive targets for delivering conjugated molecules to tumors. pnas.org

A key principle in the design of ligand-targeted therapeutics and imaging agents, including folate-extended analogs, involves selecting a receptor that is highly expressed in the target tissue relative to healthy tissues. eradivir.com The ligand component is designed to have high binding affinity for this target receptor. eradivir.com Furthermore, the design of the linker connecting the targeting ligand to the payload is optimized, as it can influence the conjugate's interaction with the receptor and its subsequent cellular processing. nih.gov Structural studies of human folate receptors provide valuable insights for the rational design of FR-specific antifolates and folate conjugates with the potential for reduced toxicity in normal tissues. pnas.org

Analytical Techniques for Pteroyltyrosine Characterization and Quantification

Chromatographic Purification and Assessment Methodologies

Chromatography is a fundamental technique used to separate components within a mixture based on their differential interactions with a stationary and a mobile phase. mblbio.com This is essential for purifying pteroyltyrosine from synthesis mixtures or biological samples and for assessing its purity. Various chromatographic modes can be applied depending on the specific properties of this compound and the nature of the sample matrix. Techniques such as ion exchange chromatography, hydrophobic interaction chromatography, and mixed-mode chromatography are commonly used in protein and small molecule purification strategies and could potentially be adapted for this compound. cytivalifesciences.comgoogle.comthermofisher.com

Gel chromatography, also known as size exclusion chromatography (SEC) or gel filtration chromatography (GFC), separates molecules based on their size as they pass through a porous gel matrix. mblbio.combiocompare.comslideshare.netbioted.es Larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer retention time. mblbio.combiocompare.combioted.es This technique is valuable for assessing the purity of a compound by separating it from molecules of different sizes, such as precursors, byproducts, or aggregated forms. Gel chromatography has been specifically mentioned in the context of purifying radiolabeled this compound, obtained from coupling p-aminobenzoyltyrosine, to provide a radiolabel for use in competitive protein binding assays. google.comgoogle.comgoogle.com The use of gel chromatography in this application demonstrates its utility in obtaining a purified product for downstream analysis.

Radiometric Detection in this compound Assays

Radiometric detection involves the use of radioactive isotopes incorporated into a molecule to enable its detection and quantification by measuring the emitted radiation. certara.com This technique is known for its high sensitivity and precision. certara.com this compound has been successfully utilized as a radiolabel, specifically radioiodinated this compound ([I-125]this compound), in sensitive competitive protein binding (CPB) radioassays for the quantification of folic acid. google.comgoogle.comresearchgate.net These assays are based on the competition between the radiolabeled this compound and unlabeled folate compounds in the sample for binding to a specific protein binder. google.comgoogle.com The amount of radioactivity detected is inversely proportional to the concentration of unlabeled folate in the sample. google.comgoogle.com The stability of radioiodinated this compound has been noted as an important feature, showing no deterioration in assay performance over a significant period when stored appropriately. google.comgoogle.com This highlights the suitability of radiolabeled this compound for use in such sensitive detection methods. Radiometric detection methods, including liquid scintillation counting, are commonly used to measure the radiation from isotopes like Carbon-14, Hydrogen-3, or Phosphorus-32, which could potentially be incorporated into this compound for various research applications. certara.com

Biochemical Interactions and Functional Analogies of Pteroyltyrosine

Competitive Protein Binding Mechanisms with Folate Binding Proteins

Pteroyltyrosine's interaction with folate-binding proteins (FBPs) is a key area of its biochemical significance. wikipedia.org These proteins, which include folate receptors and reduced folate carriers, are crucial for the transport and cellular uptake of folates. wikipedia.orgorigene.com

Ligand-Binding Dynamics and Specificity Studies

The binding of ligands to proteins is a complex process governed by factors such as the size and shape of the binding pocket, which dictates specificity. nih.gov Folate-binding proteins generally exhibit high affinity for oxidized folates like pteroylglutamic acid. nih.gov Studies on FBPs from various sources, including rat placenta and human leukemia cells, have demonstrated this preference. nih.govnih.gov For instance, the folate binding protein from rat placenta shows the highest affinity for pteroylglutamic acid (Ka = 1.6 x 10(9) l/mol). nih.gov

While specific binding affinity data for this compound is not extensively detailed in the provided results, its structural design as a folic acid analog is intended to approximate the size and properties of the natural cofactor to facilitate interaction with the folate binding site. google.com The specificity of this binding is critical, as it allows for the discrimination between different ligands. plos.orgwikipedia.org The interaction is not merely about "hydrophobic stickiness" but involves specific contacts within the binding site. nih.gov

Role in Folate Constituent Assays

This compound has been specifically designed for use in competitive protein binding assays for the measurement of folate compounds. google.com In these assays, a labeled form of this compound, such as radioiodinated this compound ([¹²⁵I]), competes with folate from a sample for a limited number of binding sites on a folate-binding protein. google.comresearchgate.net The amount of labeled this compound bound to the protein is inversely proportional to the concentration of folate in the sample. This principle is fundamental to various ligand-binding assays used in clinical and research settings to determine folate levels in biological samples like serum and red blood cells. wikipedia.orgwho.intnutritionalassessment.org

The use of this compound derivatives in these assays offers a strategic advantage by providing a molecule that mimics the binding of folic acid while allowing for easy and stable labeling at a remote site, which is crucial for detection. google.com This application is vital for diagnosing folate deficiencies and monitoring therapeutic interventions. google.comnih.gov

Enzymatic Reactivity and Substrate Potential

The interactions of this compound extend to enzymes involved in folate metabolism, where it can act as a substrate for hydrolysis or as an analog that interacts with key metabolic enzymes.

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis is a biochemical process where enzymes facilitate the cleavage of bonds in a molecule with the addition of water. wikipedia.org In the context of folate metabolism, enzymes like γ-glutamyl hydrolase (GGH) catalyze the hydrolysis of polyglutamylated folates to their monoglutamate forms. koreamed.org While the search results primarily discuss the hydrolysis of pteroylpolyglutamates, the fundamental process involves the cleavage of a peptide-like bond. koreamed.orgmdpi.comagriculturejournals.cz Given that this compound is a conjugate of a pteroyl moiety and tyrosine, it is conceivable that it could be a substrate for certain proteolytic or specific hydrolases, although direct evidence of its enzymatic hydrolysis is not provided in the search results. The process of enzymatic hydrolysis can be influenced by the type of enzyme and the specific structure of the substrate. mdpi.comilsagroup.com

Interaction as an Analog with Folate Metabolism Enzymes

This compound, as a folic acid analog, has the potential to interact with various enzymes of folate metabolism. google.comdrugbank.comdrugbank.com Folate-dependent enzymes are crucial for one-carbon transfer reactions essential for the synthesis of nucleotides and other vital cellular components. nih.gov Key enzymes in this pathway include dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase. nih.govabcam.com

Folic acid analogs can act as substrates or inhibitors for these enzymes. drugbank.com For example, methotrexate, a well-known folate analog, is a potent inhibitor of DHFR. nih.gov The design of this compound to approximate the size of the natural cofactor suggests it could interact with the active sites of such enzymes. google.com These interactions are highly specific, and the affinity of an enzyme for a folate analog is a critical determinant of its biological effect. nih.gov The ability of this compound to interact with these enzymes underscores its role as a tool for studying folate metabolism and for potential applications in diagnostics.

Affinity-Based Macromolecular Interactions

The specific binding affinity of this compound for folate-binding proteins allows for its use in affinity chromatography. google.com In this technique, pteroylglutamic acid or a similar analog is coupled to a solid matrix, such as Sepharose 4B, to create an affinity column. nih.govnih.gov This column can then be used to purify folate-binding proteins from complex mixtures like tissue homogenates. nih.govnih.gov The principle relies on the specific interaction between the immobilized pteroyl moiety and the binding site of the FBP. The bound protein can then be eluted by changing the pH or by using a high concentration of a competing ligand. nih.govnih.gov This method has been successfully used to purify FBPs from sources like rat placenta and human leukemia cells. nih.govnih.gov

Utilization as Immobilized Affinity Sorbents

This compound, a structural analog of folic acid, serves as a valuable ligand in affinity chromatography, a technique used for the purification of proteins and other biomolecules. google.comyoutube.comyoutube.com In this method, this compound is chemically attached, or "immobilized," onto a solid support matrix, such as agarose (B213101) beads, creating an affinity sorbent. researchgate.netbertin-bioreagent.com This sorbent is then packed into a column. When a complex mixture containing various proteins is passed through the column, only proteins that have a specific binding affinity for folic acid and its analogs, such as folate-binding proteins (FBPs), will bind to the immobilized this compound. youtube.comresearchgate.net Other molecules without this affinity pass through the column, allowing for the selective isolation of the target proteins. youtube.comyoutube.com

The effectiveness of this technique relies on the principle of specific molecular recognition between the immobilized ligand (this compound) and the target protein. youtube.comnih.gov The tyrosine residue in this compound provides a site for immobilization that is distant from the pteroate portion of the molecule, which is crucial for binding to folate-binding proteins. This strategic attachment helps to ensure that the binding site of the ligand remains accessible to the target protein. google.com

After the binding step, the column is washed to remove any non-specifically bound molecules. Finally, the bound protein is eluted, or released, from the sorbent by changing the conditions of the buffer flowing through the column, such as altering the pH or introducing a high concentration of free folic acid to compete with the immobilized this compound for the protein's binding sites. youtube.com This process yields a highly purified sample of the folate-binding protein. youtube.com

The use of this compound in affinity chromatography has been instrumental in the purification and study of various folate-binding proteins. google.comresearchgate.net

Table 1: Key Aspects of this compound in Affinity Chromatography

FeatureDescription
Technique Affinity Chromatography youtube.comyoutube.com
Ligand This compound google.com
Support Matrix Solid, insoluble material (e.g., agarose beads) researchgate.net
Target Molecules Folate-binding proteins (FBPs) and other folate-complexing molecules researchgate.netnih.gov
Principle Specific, reversible binding between immobilized this compound and the target molecule youtube.com
Application Purification and isolation of folate-binding proteins google.comresearchgate.net

Binding with Antibodies and Other Folate-Complexing Molecules

This compound's structural similarity to folic acid allows it to interact with various molecules that naturally bind to folate, most notably antibodies specific to folic acid and folate-binding proteins (FBPs). nih.govjustia.com This characteristic is exploited in several important biochemical assays, particularly in competitive binding assays like radioimmunoassays (RIAs). google.comjustia.comresearchgate.net

In these assays, a radiolabeled version of this compound, typically iodinated on the tyrosine residue (e.g., [¹²⁵I]this compound), is used as a tracer. google.comresearchgate.net This radiolabeled analog competes with the unlabeled folic acid present in a sample (such as serum) for a limited number of binding sites on a specific antibody or a folate-binding protein. google.comjustia.com The amount of radiolabeled this compound that binds to the antibody or FBP is inversely proportional to the concentration of folic acid in the sample. By measuring the radioactivity of the bound complex, the concentration of folic acid in the original sample can be accurately determined. google.com

The design of this compound is particularly advantageous for these applications. Replacing the glutamate (B1630785) moiety of folic acid with tyrosine provides a site for radioiodination that is spatially distinct from the pteroate portion recognized by the binding proteins. google.com This modification allows for the introduction of a radioactive label without significantly compromising the molecule's ability to bind to antibodies and FBPs, ensuring the integrity of the assay. google.com

Research has demonstrated that this compound and its radioiodinated derivatives are effective ligands in competitive protein binding assays for the quantification of folic acid and its metabolites. google.comjustia.comresearchgate.net The affinity of this compound for folate receptors (FRs), a class of high-affinity FBPs, has also been explored. nih.gov While folic acid itself has a very high affinity for these receptors, analogs like this compound can also bind, although the relative affinity may vary. nih.govnih.gov The crystal structure of the human folate receptor α (FRα) in complex with folic acid reveals that the pteroate moiety is deeply buried within the receptor's binding pocket, while the glutamate portion is more solvent-exposed. nih.gov This structural insight supports the strategy of modifying the glutamate portion, as is done in this compound, to create functional analogs for various applications. google.comnih.gov

Furthermore, this compound conjugates have been developed for targeted imaging and drug delivery to cells that overexpress folate receptors, such as certain cancer cells. nih.govacsmedchem.org For instance, a conjugate of this compound with a near-infrared (NIR) dye has shown high affinity and specificity for folate receptors, allowing for the imaging of FR-positive tumors in animal models. acsmedchem.org

Table 2: Interactions of this compound with Folate-Complexing Molecules

Interacting MoleculeType of InteractionApplicationKey Findings
Anti-folic acid Antibodies Competitive Binding justia.comRadioimmunoassay (RIA) google.comjustia.comresearchgate.netRadioiodinated this compound serves as an effective tracer for quantifying folic acid. google.comresearchgate.net
Folate-Binding Proteins (FBPs) Competitive Protein Binding nih.govjustia.comCompetitive Protein Binding Assays google.comjustia.comresearchgate.netThis compound competes with folic acid for binding sites, enabling measurement of folate levels. google.com
Folate Receptors (FRs) Receptor Binding nih.govTargeted Imaging and Drug Delivery nih.govacsmedchem.orgThis compound conjugates can specifically target cells overexpressing folate receptors. acsmedchem.org

Advanced Research Applications of Pteroyltyrosine Analogs

Development of Diagnostic and Research Probes

The unique properties of pteroyltyrosine and its derivatives make them suitable for the creation of probes used in various research and diagnostic techniques.

Radiolabeled derivatives of folic acid, such as radiolabeled this compound, are significant in the field of competitive protein binding and radioimmunoassays. synthachem.comjustia.com Competitive immunoassays involve a limited number of antibody binding sites, where a target analyte and a labeled analog compete for binding. quanterix.com In this context, radiolabeled this compound can act as the labeled analog, competing with endogenous folate or other folate derivatives for binding to folate-binding proteins or receptors. The amount of bound labeled analog is inversely proportional to the amount of unlabeled analyte in the sample, allowing for the quantification of the target substance. quanterix.com While radioimmunoassays (RIA) using radioisotopes were historically significant for their precision, the challenges associated with handling radioactive substances have led to the increased use of other immunoassay technologies like ELISA. quanterix.com

Near-infrared (NIR) fluorescent probes are valuable tools for imaging and research due to their ability to penetrate tissues more deeply and reduce background autofluorescence compared to probes in the visible spectrum. mdpi.comimrpress.com this compound derivatives have been utilized in the development of such probes for receptor-specific research, particularly targeting folate receptors (FRs). nih.govresearchgate.nettandfonline.com

One notable example is pteroyl-L-tyrosine-S0456 (OTL-0038). nih.govresearchgate.nettandfonline.com This compound is a small-molecule fluorescent probe consisting of a pteroic acid moiety linked to a near-infrared dye via amino acids, including tyrosine. nih.govresearchgate.nettandfonline.com The pterin (B48896) derivative acts as the targeting molecule, while the tyrosine component can improve binding affinity for the folate receptor and enhance fluorescence intensity. google.com OTL-0038 has demonstrated high affinity and specificity for FRs, accumulating in vivo in tumor cells that overexpress these receptors. nih.govresearchgate.nettandfonline.com This makes it a promising compound for the location and detection of tumoral cells, particularly in the context of fluorescence-guided surgery. nih.govresearchgate.nettandfonline.com The rational design of this probe incorporates the pterin derivative for targeting, tyrosine as a linker that enhances binding affinity and specificity and contributes to the NIR dye's brightness, and a near-IR fluorescent probe component. google.com OTL-0038 has shown high affinity with a KD of 10.4 nM, comparable to folic acid (KD of 8 nM), and competes quantitatively with radiolabeled folic acid in competition experiments. tandfonline.com

Investigation of Receptor-Mediated Uptake Mechanisms (e.g., Folate Receptors)

This compound analogs are instrumental in studying the mechanisms by which cells internalize molecules via receptor-mediated endocytosis, particularly concerning folate receptors. Folate receptors, such as folate receptor alpha (FR alpha), are glycosylphosphatidylinositol-anchored proteins that initiate receptor-mediated folate uptake by binding to ligands. nih.govresearchgate.net While expressed in limited normal tissues, FR alpha is overexpressed in numerous epithelial malignancies, making it a target for delivering molecules specifically to these cells. nih.govresearchgate.net

Studies investigating receptor-mediated folate uptake have shown that the process can be positively regulated by disrupting the actin cytoskeleton. nih.gov Agents like cytochalasin D and latrunculin B, which disrupt actin, reversibly increase the proportion of receptors on the cell surface and enhance the rate of 5-methyltetrahydrofolate delivery. nih.gov This increased delivery rate is not observed in FR-negative cell lines, highlighting the receptor-specific nature of this effect. nih.gov Folate-targeted systems, often functionalized with folic acid or its derivatives like this compound analogs, leverage this overexpression of FRs in cancer cells to achieve receptor-mediated endocytosis. researchgate.net This mechanism allows for enhanced targeting capabilities, minimization of off-target effects, and improved therapeutic or diagnostic precision. researchgate.net The process typically involves the ligand-folate conjugate binding to folate receptors, followed by membrane invagination and internalization via the endocytotic pathway. researchgate.net The low pH environment of the endosome can then trigger the release of the internalized molecule. researchgate.net

Theoretical Considerations in Ligand-Receptor Targeting

Theoretical considerations play a crucial role in the design and optimization of ligand-receptor targeting strategies involving compounds like this compound analogs. Achieving high target cell avidity and selectivity is a fundamental goal in developing targeted systems. rsc.org This is intricately linked to the quantity of targeting functionalities on the surface of a delivery system or probe. rsc.org

Ligand-based targeting, whether through direct conjugation of a drug to a targeting ligand or indirectly via a carrier displaying the ligand, is a common form of active targeting. nih.gov A key aspect is the selection of an affinity moiety that recognizes a feature present on diseased cells while being absent or less prevalent on healthy tissues. nih.gov For this compound analogs, this target is typically the folate receptor, which is overexpressed in many cancers. nih.govresearchgate.net

Theoretical models and simulations can help understand the dynamic changes during ligand-receptor interactions. mdpi.com These interactions can involve initial docking to the receptor surface followed by more stable binding involving interior receptor regions. mdpi.com The quantity of ligand-receptor interactions between nanoparticles and target cells is a critical factor influencing efficiency. rsc.org Experimental data suggests that only a fraction of the ligands on a nanoparticle may be involved in specific receptor binding. rsc.org Understanding these theoretical aspects and the complex interplay of factors like target accessibility, physiological variables, and the physicochemical parameters of the ligand or carrier is essential for the successful development of efficient ligand-targeted systems. nih.gov

Methodological Frameworks in Pteroyltyrosine Research

Chemical Synthesis Research Methodologies

The chemical synthesis of pteroyltyrosine involves the construction of the molecule from precursor components. One described method involves the condensation of a protected pteroic acid with L-tyrosine methyl ester, followed by basic hydrolysis to remove the ester and protecting group. google.com Another approach is based on the condensation of a 6-formylpterin (B158403) with a p-aminobenzoic acid ester or amide, followed by reduction of the resulting Schiff base to the N10-secondary amine. google.com A modification of the aldehyde route involves the condensation of 6-formylpterin and p-aminobenzoyl-L-tyrosine methyl ester, followed by dimethylamine (B145610) borane (B79455) reduction and mild deesterification. researchgate.netresearchgate.netcnjournals.com

Variations in the pteridine (B1203161) portion of such molecules can be introduced during synthesis to potentially alter their properties. google.com The synthesis of this compound has been explored for creating radiolabeled analogs, particularly radioiodinated forms, which are useful in certain assay types. google.comresearchgate.netresearchgate.netcnjournals.com

Biochemical Assay Development and Validation

Biochemical assays are crucial for studying the interaction of this compound with biological molecules, such as binding proteins. This compound, particularly in its radioiodinated form, has been employed in competitive protein binding assays for pteroylglutamic acid (folic acid). researchgate.netresearchgate.netcnjournals.com These assays utilize the principle of competitive binding between a radiolabeled ligand (like radioiodinated this compound) and an unlabeled ligand (the analyte, e.g., folic acid) for a specific binding protein. google.com

The development and validation of such assays involve establishing the specificity and sensitivity of the binding interaction. For competitive protein binding assays, a fixed quantity of radiolabeled ligand is added to samples containing the protein binder and known amounts of a standard ligand. google.com The binding protein and the ligand form a reversible complex. google.com These methods are based on biospecific ligand binding. google.com this compound's use in radioassay procedures is based on competitive protein binding. google.com

Computational and Theoretical Modeling in this compound Studies

Computational and theoretical modeling techniques play a role in understanding the behavior and properties of this compound at a molecular level. These methods can provide insights into molecular structure, dynamics, and interactions, complementing experimental studies.

Molecular Dynamics Simulations and Perturbation Theory

Molecular dynamics simulations can be used to study the time-dependent behavior of molecules like this compound in a simulated environment, such as in solution or bound to a protein. These simulations can provide information about the conformational flexibility of the molecule and its interactions with surrounding molecules. Perturbation theory can be applied in conjunction with molecular dynamics or other computational methods to calculate properties like binding free energies or the effect of structural changes on molecular properties. While specific detailed findings for this compound using these methods were not extensively found in the search results, these are standard computational approaches applicable to studying the dynamic behavior and energetic properties of complex organic molecules and their interactions.

Structure-Activity Relationship (SAR) Studies via Modeling

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity or other properties. Computational modeling is a valuable tool in SAR studies for this compound and related compounds. By building computational models of this compound and its analogs, researchers can analyze how different structural modifications might affect properties relevant to its function, such as binding affinity to target proteins. eradivir.com

Computational SAR studies can involve analyzing molecular descriptors, performing docking simulations to predict binding modes, and using quantitative structure-activity relationship (QSAR) models to build predictive models. acsmedchem.org These modeling approaches can help guide the design of new this compound derivatives with desired properties by predicting the potential impact of structural changes before experimental synthesis. eradivir.com SAR studies are crucial in identifying sites on a ligand where modification will not interfere with receptor binding. eradivir.com

Future Directions and Unexplored Research Avenues

Innovation in Pteroyltyrosine Analog Design and Synthesis

The synthesis of this compound and its analogs represents a significant area for chemical innovation, aimed at enhancing its utility in biochemical and diagnostic applications. Current synthetic strategies often involve the conjugation of a pteroic acid moiety with L-tyrosine. A key area of development is the creation of analogs with modified properties, such as altered affinity for folate receptors or improved stability.

One innovative approach involves the use of "click chemistry" for the conjugation of the tyrosine moiety to the folate scaffold. This method offers high efficiency and specificity, allowing for the creation of well-defined molecular structures. For instance, the synthesis of "tyrosine-click-folate" has been described, which provides a versatile platform for further modifications, such as the attachment of imaging agents or therapeutic payloads. nih.gov

Future research in this area is likely to focus on:

Solid-phase synthesis: The adaptation of solid-phase peptide synthesis techniques could streamline the production of this compound and its analogs, enabling the rapid generation of libraries for screening purposes.

Enzymatic synthesis: The exploration of enzymatic methods, potentially using ligases or transferases, could offer a more environmentally friendly and stereospecific route to this compound synthesis.

Novel protecting group strategies: The development of advanced protecting group strategies for the pteridine (B1203161) ring and the amino and carboxyl groups of tyrosine will be crucial for achieving higher yields and purity in multi-step syntheses.

Table 1: Key Synthetic Intermediates and Analogs of this compound

Compound NameDescriptionKey Synthetic FeatureReference
Tyrosine-folateA direct conjugate of tyrosine and folic acid.Standard peptide coupling methods. nih.gov
Iodo-tyrosine-folateAn iodinated version of tyrosine-folate for radio-labeling.Electrophilic iodination of the tyrosine ring. nih.gov
Tyrosine-click-folateA this compound analog synthesized using click chemistry.Copper-catalyzed azide-alkyne cycloaddition. nih.gov
Iodo-tyrosine-click-folateAn iodinated version of the click-chemistry synthesized analog.Post-conjugation iodination. nih.gov

Elucidation of Novel Biochemical Pathways Involving Tyrosyl Folates

While the general metabolic pathways of folates are well-established, the specific biochemical roles of tyrosyl folates, such as this compound, remain a largely unexplored frontier. Folates are crucial as coenzymes in one-carbon transfer reactions, which are fundamental for the synthesis of nucleotides and certain amino acids. nih.govnih.govresearchgate.netoregonstate.edu The introduction of a tyrosine moiety in place of the typical glutamate (B1630785) could significantly alter the metabolic fate and function of the folate molecule.

Future research should aim to investigate:

Enzyme interactions: Identifying and characterizing enzymes that may specifically recognize and metabolize this compound. This could involve screening cell lysates with labeled this compound to identify binding proteins.

Metabolic fate: Tracing the metabolic pathway of this compound within cells to determine if it is incorporated into folate-dependent pathways, acts as an inhibitor, or has entirely novel functions.

The elucidation of these pathways could reveal new regulatory mechanisms in folate metabolism and potentially identify new targets for therapeutic intervention.

Advanced Analytical Techniques for this compound Metabolites and Conjugates

The sensitive and specific detection of this compound and its potential metabolites is crucial for understanding its biochemical role and for the quality control of its synthetic analogs. High-performance liquid chromatography (HPLC) is a foundational technique for the purification and analysis of pteroyl derivatives. nih.govnih.gov

Future advancements in analytical techniques will likely involve:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is well-suited for the simultaneous measurement of various folate derivatives and their metabolites in biological samples. nih.govacs.orgthermofisher.com The development of specific LC-MS/MS methods for this compound would enable its quantification in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information about this compound and its conjugates, confirming their chemical identity and purity. nih.govipb.pt

Immunoassays: The development of specific antibodies against this compound could lead to the creation of sensitive and high-throughput immunoassays, such as ELISA, for its detection.

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC Separation based on polarity.Robust, quantitative.Lower sensitivity for complex mixtures.
LC-MS/MS Separation by chromatography followed by mass-based detection.High sensitivity and specificity, suitable for metabolite identification.Requires specialized equipment and expertise.
NMR Analysis of nuclear spin properties in a magnetic field.Provides detailed structural information.Lower sensitivity compared to MS.

Interdisciplinary Research Integrating this compound Chemistry with Imaging Sciences

A particularly promising future direction for this compound research lies in its application in biomedical imaging. The folate receptor is overexpressed in a variety of cancers, making it an attractive target for the delivery of imaging agents. nih.govbiotechkiosk.com Conjugating imaging moieties to folic acid allows for the targeted visualization of tumors.

The incorporation of a tyrosine residue into the folate structure, as in this compound, offers a convenient handle for radioiodination. nih.gov This has been demonstrated with the synthesis of 125I-labeled tyrosine-folate conjugates for single-photon emission computed tomography (SPECT) imaging of tumors. nih.gov The rationale behind this design is that in vivo deiodination could lead to faster clearance of the radioisotope from non-target tissues like the kidneys, potentially improving the tumor-to-kidney signal ratio. nih.gov

Future interdisciplinary research in this area could explore:

Positron Emission Tomography (PET) agents: The development of this compound analogs labeled with PET isotopes, such as fluorine-18, would offer higher sensitivity and resolution for tumor imaging.

Fluorescence imaging: Conjugating fluorescent dyes to this compound could enable its use in fluorescence-guided surgery and in vitro cell imaging studies.

Multimodal imaging agents: The creation of this compound conjugates that incorporate both a radionuclide and a fluorescent tag would allow for both preoperative whole-body imaging and intraoperative visualization of tumors.

The integration of innovative chemical synthesis with advanced imaging modalities holds the potential to establish this compound-based probes as valuable tools in oncology for both diagnostic and research purposes.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Pteroyltyrosine in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling folic acid derivatives with tyrosine analogs under controlled conditions. Key steps include:

  • Protection of reactive groups (e.g., amino/carboxyl groups) to prevent side reactions.
  • Purification via reverse-phase HPLC or column chromatography, with solvents optimized for polarity gradients.
  • Yield optimization by adjusting reaction time, temperature, and catalyst concentration (e.g., carbodiimide derivatives for amide bond formation).
  • Experimental protocols should align with reproducibility standards, including detailed reagent sources and reaction conditions .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A multi-modal approach is critical:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on tyrosine’s aromatic protons (δ 6.8–7.2 ppm) and folate’s pteridine ring (δ 8.0–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm accuracy).
  • HPLC with UV-Vis detection (λ = 280–320 nm) for purity assessment, using C18 columns and isocratic elution (e.g., 70:30 water:acetonitrile).
  • Cross-reference spectral data with synthetic intermediates to confirm regioselectivity .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s biochemical interactions while minimizing confounding variables?

  • Methodological Answer : Employ factorial design or response surface methodology (RSM) to systematically evaluate variables:

  • Independent variables : pH, temperature, ionic strength, and cofactor availability (e.g., NADPH).
  • Dependent variables : Binding affinity (measured via SPR or ITC) or enzymatic inhibition (kinetic assays).
  • Control groups : Use wild-type enzymes vs. mutants to isolate interaction sites.
  • Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to balance rigor and practicality .

Q. What methodologies are effective in reconciling contradictory data on this compound’s receptor binding affinity across studies?

  • Methodological Answer : Conduct a meta-analysis with the following steps:

  • Data harmonization : Normalize values (e.g., convert IC₅₀ to Ki using Cheng-Prusoff equation).
  • Covariate analysis : Compare assay conditions (e.g., buffer pH, receptor isoform, ligand concentration).
  • Validation assays : Replicate key studies under standardized protocols (e.g., uniform temperature/pH).
  • Address discrepancies by validating receptor purity (SDS-PAGE) and ligand stability (LC-MS post-assay) .

Q. How can researchers optimize computational models to predict this compound’s pharmacokinetic properties?

  • Methodological Answer : Integrate in silico and in vitro

  • Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER) to model folate receptor binding.
  • ADMET prediction tools : Apply QSAR models for permeability (e.g., Caco-2 cell predictions) and metabolic stability (CYP450 interaction screening).
  • Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s bioactivity assays across laboratories?

  • Methodological Answer : Implement standardized reporting:

  • Pre-registration : Document protocols (e.g., assay temperature, cell passage number) in repositories like Open Science Framework.
  • Reference materials : Use a centralized batch of this compound with certified purity (>98%, HPLC).
  • Inter-laboratory studies : Compare results across labs using identical protocols to identify systemic errors .

Tables for Methodological Reference

Analytical Parameter Recommended Technique Critical Conditions
Structural confirmation¹H/¹³C NMRDMSO-d₆, 500 MHz, 298 K
Purity assessmentRP-HPLCC18 column, 0.1% TFA in mobile phase
Binding affinitySurface Plasmon Resonance (SPR)Ligand immobilization density ≤100 RU

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.